6-Chloro-1-methyl-1H-indazol-5-amine
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Overview
Description
6-Chloro-1-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in drug design
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-1H-indazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-chloro-1-methyl-5-nitro-1H-indazole with ammonium chloride and iron powder in a mixture of ethanol and water, heated to 80°C for 6 hours . This reaction results in the reduction of the nitro group to an amine group, forming the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, and vice versa.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like iron powder or catalytic hydrogenation.
Major Products:
- Substituted indazoles
- Oxidized derivatives (e.g., nitroso or nitro compounds)
- Cyclized heterocyclic compounds
Scientific Research Applications
6-Chloro-1-methyl-1H-indazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for designing drugs with potential anticancer, anti-inflammatory, and antimicrobial activities
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
- 6-Chloro-1-methyl-1H-indazol-3-amine
- 6-Chloro-2-methyl-2H-indazol-5-amine
- 5-Amino-1-methyl-1H-indazole
Comparison: 6-Chloro-1-methyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted drug design .
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-1-methylindazol-5-amine |
InChI |
InChI=1S/C8H8ClN3/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,10H2,1H3 |
InChI Key |
UMQOSXDAMHNBOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)N)Cl |
Origin of Product |
United States |
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